![molecular formula C17H18ClFN4O B2367799 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 2319807-13-9](/img/structure/B2367799.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the construction of the azabicyclo[3.2.1]octane core. Subsequent functionalization introduces the triazole ring, followed by a complex series of reactions to incorporate the 2-(2-chloro-6-fluorophenyl)ethan-1-one moiety. Detailed steps often involve intermediates like azides and alkynes, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) being central to triazole formation.
Industrial Production Methods: Industrial synthesis leverages scaled-up versions of the laboratory procedures, optimizing for yield, purity, and cost-effectiveness. Continuous flow reactions and automated synthesizers ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxides.
Reduction: Reduction reactions typically focus on the ketone moiety, transforming it into corresponding alcohols.
Substitution: Both the triazole and chlorofluorophenyl groups are sites for potential substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Common reagents include lithium aluminium hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic reagents such as sodium methoxide.
Major Products: The major products from these reactions vary, including alcohol derivatives from reduction, and new substituted derivatives from substitution reactions.
Scientific Research Applications: The compound plays a significant role in various scientific fields:
Chemistry: It serves as a pivotal intermediate in synthetic organic chemistry for creating novel molecules.
Biology: Used in biological assays to study enzyme interactions and binding affinities.
Medicine: Explored for its potential therapeutic properties, particularly in neurology and infectious disease treatments.
Industry: Applied in the development of advanced materials and specialty chemicals.
Mechanism of Action: This compound's mechanism largely involves its interaction with specific biological targets. The triazole ring often acts as a coordinating site for metal ions, while the azabicyclo[3.2.1]octane core influences binding dynamics. These interactions can inhibit enzymes or disrupt biochemical pathways, making it a candidate for drug development.
Comparison with Similar Compounds: Compared to other triazole-containing compounds, 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one exhibits unique rigidity and spatial configuration due to its azabicyclo[3.2.1]octane scaffold. This uniqueness can result in different binding affinities and biological activities.
Vergleich Mit ähnlichen Verbindungen
1-((1H-1,2,4-triazol-1-yl)methyl)-2-(2-chlorophenyl)ethanone
1-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chlorophenyl)propan-2-one
1-(1H-1,2,4-triazol-1-yl)-2-((2-fluorophenyl)methoxy)ethane
How's that for some chemistry depth? Anything specific you want to dig deeper into?
Eigenschaften
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-15-2-1-3-16(19)14(15)8-17(24)23-11-4-5-12(23)7-13(6-11)22-10-20-9-21-22/h1-3,9-13H,4-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFUBTXXKZPTAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=C(C=CC=C3Cl)F)N4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

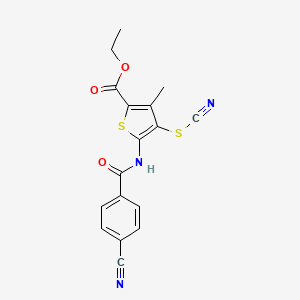
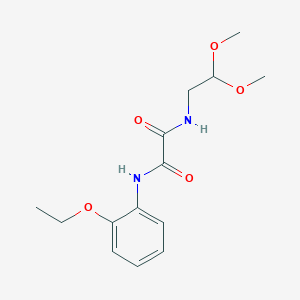
![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine](/img/structure/B2367722.png)
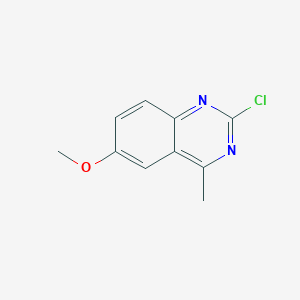
![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrachloride](/img/structure/B2367726.png)
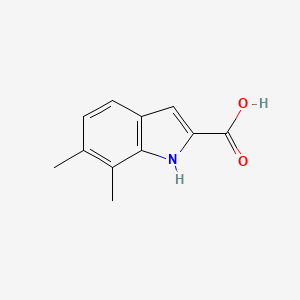
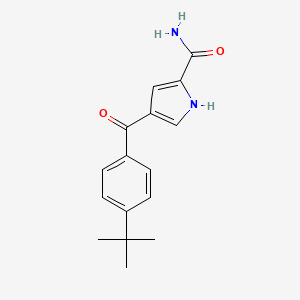
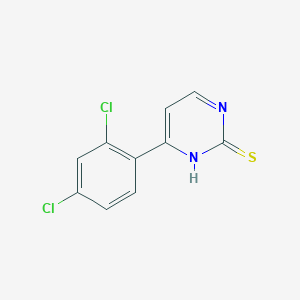
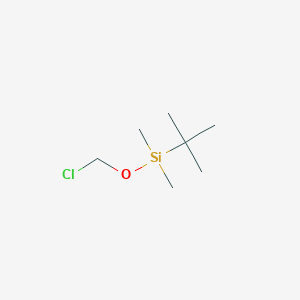

![N-[2-(dimethylamino)pyrimidin-5-yl]acetamide](/img/structure/B2367737.png)
![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)
